3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
説明
Molecular Classification and Heterocyclic Framework
3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one belongs to the anthra[1,9-cd]isoxazol-6-one family, characterized by a fused tetracyclic system comprising three benzene rings and one isoxazole ring. The isoxazole moiety (C$$3$$H$$3$$NO) introduces a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, while the anthracene component (C$${14}$$H$${10}$$) provides a planar, aromatic framework. Bromination at the 3- and 5-positions enhances electrophilicity, altering reactivity patterns compared to non-halogenated analogs.
Table 1: Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C$${14}$$H$$7$$Br$$2$$NO$$2$$ |
| Ring System | Anthra[1,9-cd]isoxazol-6-one |
| Substituents | Bromine (3-, 5-positions) |
The fused ring system creates a rigid, conjugated π-electron network, which influences intermolecular interactions such as π-stacking and hydrogen bonding. X-ray crystallography of related anthra-isoxazole derivatives reveals bond lengths of 1.36–1.42 Å for the isoxazole O–N segment, suggesting partial double-bond character.
Significance in Medicinal Chemistry Research
Anthra-isoxazole derivatives exhibit broad bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties. The bromine atoms in this compound increase lipophilicity, enhancing membrane permeability compared to non-halogenated analogs. Studies on structurally similar compounds, such as 5-((3-nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol, demonstrate IC$$_{50}$$ values below 100 μM in leukemia cell lines, highlighting the therapeutic potential of this chemical scaffold.
In drug design, the anthracene moiety facilitates intercalation into DNA, while the isoxazole ring serves as a hydrogen-bond acceptor, enabling targeted protein interactions. For example, 3,4,5-trisubstituted isoxazoles derived from anthraquinone precursors show selective inhibition of Bcl-2 family proteins, a key target in apoptosis regulation.
Isoxazole Pharmacophore Importance
The isoxazole ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to mimic peptide bonds. In this compound, the isoxazole’s electron-deficient nature facilitates nucleophilic aromatic substitution reactions, enabling modular derivatization. Recent synthetic advances, such as transition metal-catalyzed [3+2] cycloadditions, allow efficient incorporation of isoxazole rings into polycyclic systems.
Mechanistic Insights :
- Electrophilic Reactivity : Bromine atoms activate the isoxazole ring toward Suzuki-Miyaura cross-coupling, enabling attachment of aryl or heteroaryl groups.
- Bioisosterism : The isoxazole oxygen and nitrogen atoms mimic carbonyl and amine groups, respectively, making the compound a viable substitute for carbocyclic drug candidates.
- Thermodynamic Stability : Density functional theory (DFT) calculations on analogous structures show resonance stabilization energies of ~25 kcal/mol, explaining the scaffold’s persistence under physiological conditions.
Comparative studies of 5-(4-tert-butylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one reveal that substituents on the anthracene system modulate binding affinities to kinase targets by up to 40-fold. This tunability underscores the compound’s utility as a versatile intermediate in structure-activity relationship (SAR) studies.
特性
IUPAC Name |
10,12-dibromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Br2NO2/c15-8-5-9(16)12-11-10(8)13(18)6-3-1-2-4-7(6)14(11)19-17-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSQHSUWRIYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C(C4=NO3)Br)Br)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis via Diazotation and Cyclization
The most well-documented route to 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one involves the diazotation of 1-amino-2,4-dibromoanthraquinone, followed by cyclization. This method, reported in a 2013 study, achieves a yield of 76% and has been validated through spectroscopic analysis.
Reaction Procedure
Diazonium Salt Formation :
A mixture of sodium nitrite (993 mg, 14.4 mmol) and concentrated sulfuric acid (25 mL) is stirred at 30–40°C for 30 minutes. Subsequently, 1-amino-2,4-dibromoanthraquinone (5.0 g, 13.1 mmol) is added gradually, and the reaction is maintained at 50–55°C for 16 hours. The resultant diazonium salt is precipitated by pouring the solution over ice, yielding a yellow solid.Azide Intermediate Synthesis :
The diazonium salt is treated with sodium azide (1.37 g, 21.0 mmol) in water (25 mL) under vigorous stirring for 16 hours. The resulting azide intermediate is isolated via filtration and washed with a 9:1 acetone-water mixture.Cyclization to Isoxazolone :
The azide is suspended in toluene (40 mL) and heated to 70°C using a Dean-Stark apparatus to remove water and acetone via azeotropic distillation. After 12 hours, the mixture is cooled, and the product is filtered and washed with methanol to yield 3.78 g (76%) of this compound as yellow-orange crystals.
Table 1: Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Starting Material | 1-Amino-2,4-dibromoanthraquinone |
| Diazotation Agent | Sodium Nitrite in H$$2$$SO$$4$$ |
| Cyclization Solvent | Toluene |
| Reaction Temperature | 70°C |
| Yield | 76% |
Mechanistic Insights
The transformation proceeds through a tandem diazotation-cyclization mechanism:
- Step 1 : Diazotation of the amino group generates a highly reactive diazonium ion, which undergoes displacement by azide ions to form an aryl azide intermediate.
- Step 2 : Thermal decomposition of the azide intermediate via the Curtius rearrangement produces a nitrene species, which facilitates intramolecular cyclization to form the isoxazolone ring.
The use of toluene as a solvent is critical for facilitating azeotropic removal of water, preventing hydrolysis of intermediates and ensuring high reaction efficiency.
Optimization and Challenges
Solvent and Temperature Effects
- Toluene vs. Other Solvents : Substituting toluene with polar aprotic solvents (e.g., DMF or DMSO) leads to reduced yields due to competing side reactions.
- Temperature Control : Maintaining the reaction at 70°C ensures complete cyclization without decomposition. Higher temperatures (>90°C) promote side products, while lower temperatures (<60°C) result in incomplete conversion.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (500 MHz, CDCl$$_3$$) : δ 8.44 (d, $$ J = 7.8 \, \text{Hz} $$, 1H), 8.07 (d, $$ J = 7.4 \, \text{Hz} $$, 1H), 7.97 (s, 1H), 7.80 (t, $$ J = 7.0 \, \text{Hz} $$, 1H), 7.71 (t, $$ J = 7.4 \, \text{Hz} $$, 1H).
- $$^{13}\text{C NMR}$$ (126 MHz, CDCl$$_3$$) : δ 179.9 (C=O), 153.6, 141.8, 134.0, 131.9, 131.4, 130.2, 125.0, 123.5, 122.8, 121.6, 115.6.
- HRMS : Calculated for $$ \text{C}{14}\text{H}{5}\text{Br}{2}\text{NO}{2} $$ [M+H]$$^+$$: 379.8742; Found: 379.8740.
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to tyrosine kinase inhibitors, such as 4-((3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid, which exhibits antitumor activity. Its bromine atoms enable facile functionalization via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, making it a versatile building block in medicinal chemistry.
化学反応の分析
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The bromine atoms and isoxazole ring play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Parent Scaffold: 6H-Anthra[1,9-cd]isoxazol-6-one
- Structure : Lacks bromine substituents.
- Reactivity: Prone to nucleophilic attack by DMSO, leading to N–O bond cleavage and formation of a reactive anthraquinone species capable of covalent adduct formation .
- Biological Activity : Serves as a foundational scaffold for G9a inhibition but exhibits lower potency compared to brominated derivatives. Chen et al. (2016) demonstrated that bromination enhances steric and electronic interactions with G9a’s catalytic site .
3-Acetyl-6H-anthra[1,9-cd]isoxazol-6-one (Amb3377585)
- Structure : Substitutes bromines with an acetyl group at position 3.
- Biological Activity: Inhibits kinetoplastid pantothenate kinase (PanK) with nanomolar IC₅₀ values, highlighting scaffold versatility for diverse targets. CoA supplementation reverses inhibition, suggesting a competitive mechanism .
- Key Difference : Acetyl groups improve solubility but may reduce DNA-binding affinity compared to brominated analogues.
3-Bromo-5-(2,4-dimethylphenyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Structure : Features a bulky aryl group at position 5.
- Implications: The dimethylphenyl group enhances hydrophobic interactions but may limit metabolic stability.
Functional Analogues with Divergent Scaffolds
SP600125 (Anthrapyrazolone JNK Inhibitor)
- Structure : Anthrapyrazolone core lacking isoxazole ring.
- Biological Activity : Inhibits JNK1-3 (Ki = 0.19 µM) via ATP-competitive binding. Demonstrates >20-fold selectivity over other kinases and efficacy in blocking inflammatory pathways .
- Comparison : While both compounds share polyaromatic cores, 3,5-dibromo-anthraisoxazolone targets epigenetic enzymes (G9a), whereas SP600125 modulates stress-activated kinases. Bromination in the former enhances target specificity by reducing off-target reactivity.
Substituent Effects on Reactivity and Stability
- Bromine vs. Acetyl/Aryl Groups : Bromine’s electron-withdrawing nature stabilizes the isoxazole ring against nucleophilic degradation (e.g., DMSO reactivity) .
- Positional Reactivity: Quantum chemical studies indicate nucleophilic attack favors position 9 in anthraquinone derivatives, but bromination at positions 3 and 5 sterically blocks undesired reactions, improving compound stability .
Key Research Findings and Design Implications
Bromination Enhances Target Engagement : Bromine atoms at positions 3 and 5 improve G9a binding via halogen bonding and π-stacking with catalytic residues (e.g., Tyr1154) .
Scaffold Versatility : The anthraisoxazolone core accommodates diverse substituents for targeting enzymes (G9a, PanK) or kinases (JNK), though selectivity depends on substitution patterns.
Reactivity Trade-offs : While bromination stabilizes the scaffold, it may increase molecular weight and reduce solubility, necessitating formulation optimization for in vivo applications.
生物活性
3,5-Dibromo-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic compound with the molecular formula C14H5Br2NO2 and a molecular weight of 379 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes two bromine atoms and an isoxazole ring, which contribute to its reactivity and biological interactions.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through its interaction with cellular pathways involved in cancer progression. For example, anthraquinone derivatives are known to induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic proteins. While direct studies on this compound are scarce, its structural characteristics suggest it may possess similar properties.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The presence of bromine atoms enhances its reactivity with nucleophiles and may facilitate binding to target proteins or enzymes involved in critical cellular processes.
Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Potentially active | Potentially active | Interaction with cellular pathways |
| 3,5-Dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one | Moderate | Moderate | Induces apoptosis via caspase activation |
| 3,5-Dibromoanthra[1,9-cd]-6-isoxazolone | Active | Active | Inhibits DNA synthesis |
Case Studies
- Antimicrobial Efficacy : A study focused on anthraquinone derivatives found that compounds with similar structures to this compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further investigation into the specific activity of this compound could yield promising results for antibiotic development.
- Anticancer Research : In vitro studies have indicated that anthraquinone derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis. The structural features of this compound may similarly influence cancer cell behavior.
Q & A
Q. What are the established synthetic strategies for 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one, and how can its purity be validated?
The compound is synthesized via bromination of the parent scaffold, 6H-anthra[1,9-cd]isoxazol-6-one, using bromine in acetic acid under controlled conditions. Purity validation typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for structural elucidation, particularly to distinguish bromine substitution patterns at positions 3 and 5 .
Q. How is the 6H-anthra[1,9-cd]isoxazol-6-one scaffold identified as a G9a inhibitor, and what initial biological assays are used?
The scaffold was identified through shape-based virtual screening (using ROCS and OMEGA modules) of chemical databases, followed by molecular docking to assess binding affinity to the G9a histone methyltransferase active site. Initial biological validation includes:
- In vitro enzymatic assays measuring inhibition of H3K9 methylation.
- Cell-based assays (e.g., proliferation inhibition in cancer cell lines like HCT116 or MCF-7).
- Apoptosis induction via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of 3,5-dibromo derivatives targeting G9a?
SAR optimization involves:
- Computational modeling : Molecular dynamics simulations to evaluate bromine’s role in hydrophobic interactions and halogen bonding with G9a’s catalytic SET domain.
- Synthetic modifications : Systematic replacement of bromine with other halogens (e.g., Cl, I) or functional groups (e.g., methyl, azido) to probe steric and electronic effects.
- Biological profiling : Dose-response curves (IC₅₀ determination) and selectivity screening against related methyltransferases (e.g., GLP, SETD8) to avoid off-target effects .
Q. How can researchers address contradictions in reported biological activity across different studies?
Discrepancies often arise from assay variability (e.g., cell line genetic backgrounds, H3K9 methylation readouts). Mitigation strategies include:
- Standardized protocols : Use of isogenic cell lines and consistent enzymatic assay conditions (e.g., substrate concentration, incubation time).
- Orthogonal validation : Cross-verification with chromatin immunoprecipitation (ChIP-qPCR) to confirm H3K9me2 reduction.
- Meta-analysis : Comparative analysis of published datasets to identify confounding variables (e.g., compound solubility, batch-to-batch purity differences) .
Q. What experimental approaches are used to study the compound’s reactivity and stability in biological systems?
- Kinetic stability assays : Monitor degradation in cell culture media (e.g., RPMI-1640) via LC-MS over 24–72 hours.
- Reactivity profiling : Incubate the compound with nucleophiles (e.g., glutathione, amines) to assess susceptibility to nucleophilic substitution, a common degradation pathway for brominated heterocycles.
- Metabolite identification : Use hepatic microsomes or S9 fractions to predict metabolic pathways (e.g., debromination, oxidation) .
Q. How can researchers design experiments to evaluate epigenetic downstream effects beyond G9a inhibition?
Advanced methodologies include:
- Transcriptome-wide analysis : RNA sequencing (RNA-seq) to identify differentially expressed genes linked to G9a-regulated pathways (e.g., EMT, DNA repair).
- Proteomic profiling : TMT-labeled mass spectrometry to quantify changes in histone modification crosstalk (e.g., H3K27ac, H4K20me).
- CRISPR-Cas9 screens : Knockout of G9a-interacting proteins (e.g., WIZ, HELLS) to dissect compensatory mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
